molecular formula C18H29N3O2 B4766591 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

Cat. No. B4766591
M. Wt: 319.4 g/mol
InChI Key: VHHGTMHTOIUJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. DPA is a small molecule that belongs to the family of piperazine compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, but it is believed to work by targeting specific receptors in the body. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein folding. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to inhibit the replication of various viruses, including influenza and hepatitis C.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to reach its target receptors. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of the role of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in the regulation of cellular processes, such as calcium signaling and protein folding. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide and its effects in different experimental systems.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15-5-6-17(13-16(15)2)23-14-18(22)19-7-4-8-21-11-9-20(3)10-12-21/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHGTMHTOIUJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCCN2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.